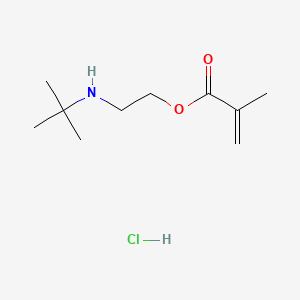
3-(4-Methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains both quinoline and thiadiazole rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylquinoline-2-carboxylic acid hydrazide with thiocarbonyl compounds under acidic or basic conditions . The reaction is usually carried out in ethanol or other suitable solvents, and the product is purified by recrystallization.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions include various substituted quinoline and thiadiazole derivatives, which can exhibit different biological activities .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(4-Methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. The thiadiazole ring can interact with enzymes, inhibiting their activity. These interactions lead to the compound’s biological effects, such as antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Methylquinolin-2-yl)-1,3,4-thiadiazole
- 4-(4-Methylquinolin-2-yl)-1,2,3-thiadiazole
- 3-(4-Methylquinolin-2-yl)-1,2,4-triazole
Uniqueness
3-(4-Methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the specific arrangement of its quinoline and thiadiazole rings, which confer distinct biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C12H10N4S |
|---|---|
Poids moléculaire |
242.30 g/mol |
Nom IUPAC |
3-(4-methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C12H10N4S/c1-7-6-10(11-15-12(13)17-16-11)14-9-5-3-2-4-8(7)9/h2-6H,1H3,(H2,13,15,16) |
Clé InChI |
ZZSAWJDPGCJUQG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=CC=CC=C12)C3=NSC(=N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


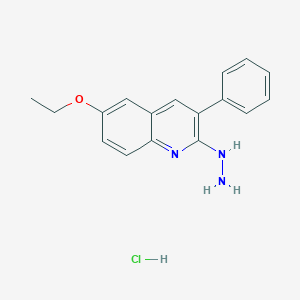

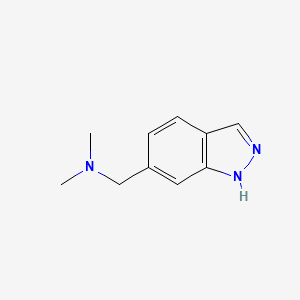
![6-methyl-4-[2-(trimethylsilyl)ethynyl]-3-Pyridinecarbonitrile](/img/structure/B13749856.png)

![Benzenemethanol, 4-(diethylamino)-alpha,alpha-bis[4-(diethylamino)phenyl]-](/img/structure/B13749866.png)
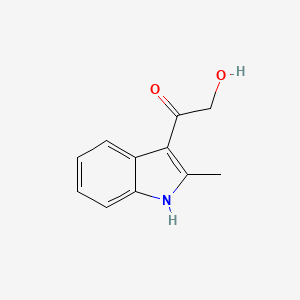

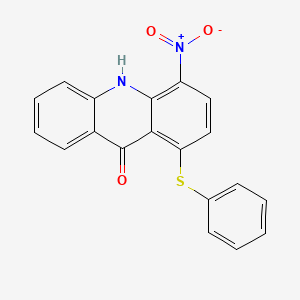

![Methyl 5-aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B13749889.png)


